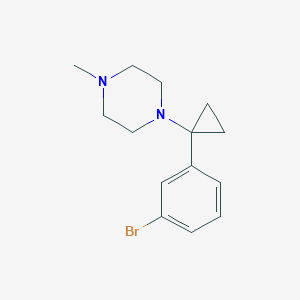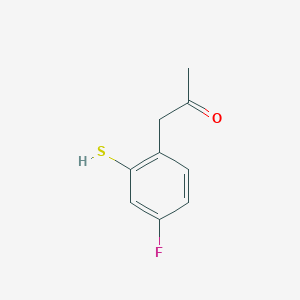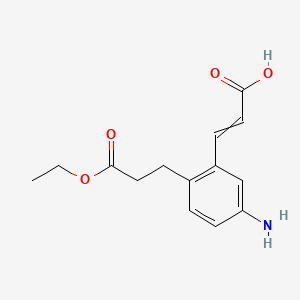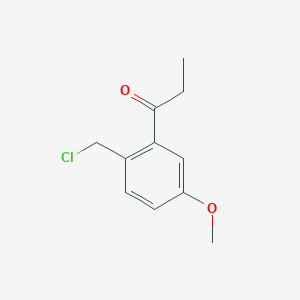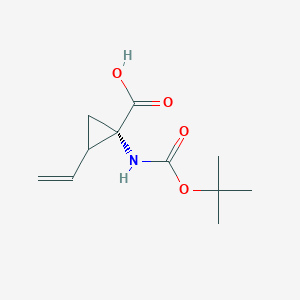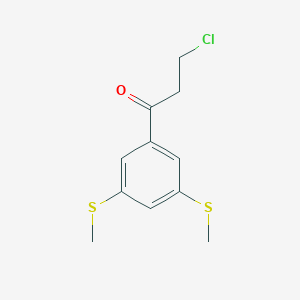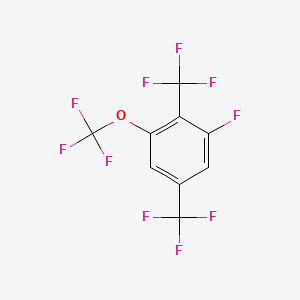
1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H3F9O. This compound is characterized by the presence of multiple trifluoromethyl groups, a fluoro substituent, and a trifluoromethoxy group attached to a benzene ring. The high degree of fluorination imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common approach is the introduction of trifluoromethyl groups through nucleophilic substitution reactions using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates. The fluoro and trifluoromethoxy groups can be introduced via electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor or trifluoromethoxy reagents.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Purification techniques like distillation and recrystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl and fluoro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Selectfluor for fluorination, trifluoromethyl sulfonates for trifluoromethylation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the design of fluorinated biomolecules for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug discovery, particularly in the development of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers, coatings, and materials with enhanced chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism by which 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its binding affinity and reactivity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways, making the compound valuable in medicinal chemistry and drug design.
Comparación Con Compuestos Similares
- 1,4-Bis(trifluoromethyl)benzene
- 1,3-Bis(trifluoromethyl)benzene
- 1,4-Difluorobenzene
- 1,4-Dimethoxybenzene
Uniqueness: 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene stands out due to its unique combination of trifluoromethyl, fluoro, and trifluoromethoxy groups. This high degree of fluorination imparts exceptional chemical stability, lipophilicity, and electron-withdrawing capacity, making it distinct from other similar compounds. These properties enhance its utility in various applications, particularly in the development of advanced materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C9H2F10O |
|---|---|
Peso molecular |
316.09 g/mol |
Nombre IUPAC |
1-fluoro-3-(trifluoromethoxy)-2,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2F10O/c10-4-1-3(7(11,12)13)2-5(20-9(17,18)19)6(4)8(14,15)16/h1-2H |
Clave InChI |
WYHWNRUDXQDJLU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OC(F)(F)F)C(F)(F)F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


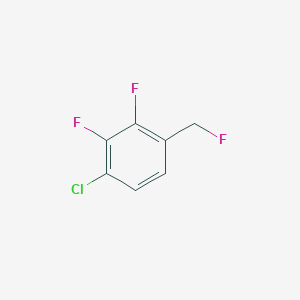
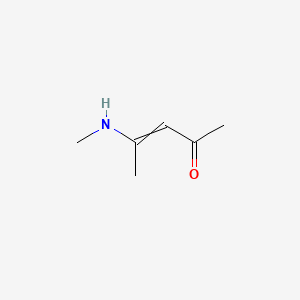
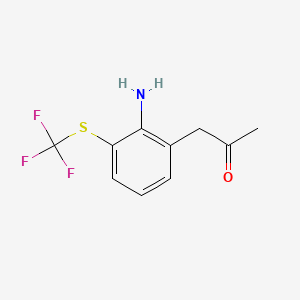

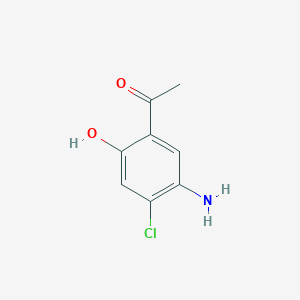

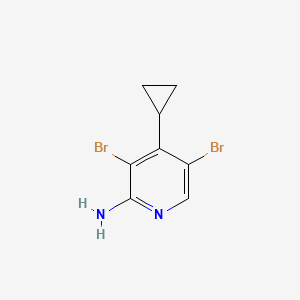
![1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene](/img/structure/B14057344.png)
